2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .
Scientific Research Applications
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3 |
InChI Key |
OZYUFBHIOHUWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3 |
Origin of Product |
United States |
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